molecular formula C25H28N2O2 B12176171 3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one

3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one

Cat. No.: B12176171
M. Wt: 388.5 g/mol
InChI Key: MJNYNDDDVBXRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Acetylation: The indole core can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Piperidine Derivative Formation: The piperidine ring can be synthesized separately and then benzylated using benzyl chloride.

    Coupling Reaction: The acetylated indole and the benzylated piperidine can be coupled using a suitable linker and reaction conditions, such as a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one: Similar structure but without the acetyl group.

    3-(3-acetyl-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

The presence of the acetyl group and the benzyl group in 3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one might confer unique chemical properties, such as increased lipophilicity or specific binding interactions with biological targets.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C25H28N2O2/c1-19(28)23-18-27(24-10-6-5-9-22(23)24)16-13-25(29)26-14-11-21(12-15-26)17-20-7-3-2-4-8-20/h2-10,18,21H,11-17H2,1H3

InChI Key

MJNYNDDDVBXRPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.